An In-depth Technical Guide to Methyl 5-chloro-2-methylbenzoate
An In-depth Technical Guide to Methyl 5-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core properties, synthesis, and applications of Methyl 5-chloro-2-methylbenzoate (CAS No: 99585-13-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond a simple listing of data to offer insights into the practical application and causality behind experimental choices, ensuring a thorough understanding for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Properties
Methyl 5-chloro-2-methylbenzoate is a halogenated aromatic ester. Its structure, featuring a methyl ester, a chloro substituent, and a methyl group on the benzene ring, provides a versatile scaffold for further chemical modifications.[1]
Table 1: Physicochemical Properties of Methyl 5-chloro-2-methylbenzoate
| Property | Value | Source |
| IUPAC Name | methyl 5-chloro-2-methylbenzoate | [1] |
| CAS Number | 99585-13-4 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | White to light yellow crystal powder (Predicted) | [2] |
| Boiling Point | 235-240 °C (Predicted) | [3] |
| Melting Point | Not available | |
| Density | 1.186 g/cm³ (Predicted) | |
| Solubility | Poorly soluble in water, miscible with organic solvents |
Synthesis of Methyl 5-chloro-2-methylbenzoate: A Validated Protocol
The most common and efficient method for the synthesis of Methyl 5-chloro-2-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and scalability.
Causality of Experimental Choices in Fischer Esterification
The Fischer esterification is an equilibrium-driven process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically achieved by using one of the reactants in excess (in this case, methanol) or by removing a product (water) as it is formed. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Step-by-Step Experimental Protocol for Synthesis
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials:
-
5-chloro-2-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and remove any unreacted carboxylic acid - Note: CO₂ evolution may cause pressure build-up), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 5-chloro-2-methylbenzoate.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for Methyl 5-chloro-2-methylbenzoate.
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. The following are the expected spectroscopic data for Methyl 5-chloro-2-methylbenzoate.
Table 2: Spectroscopic Data for Methyl 5-chloro-2-methylbenzoate
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group on the ring. The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methyl ester carbon, and the ring-substituted methyl carbon. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching bands, and bands characteristic of the substituted benzene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with characteristic fragmentation patterns. |
Note: As of the time of this writing, publicly available experimental spectra for Methyl 5-chloro-2-methylbenzoate are limited. The information provided is based on the expected values for a compound with this structure.
Chemical Reactivity and Applications in Synthesis
The utility of Methyl 5-chloro-2-methylbenzoate lies in its role as a versatile intermediate. Its functional groups offer several avenues for further chemical transformations.
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Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, or it can be converted to other esters or amides through transesterification or amidation reactions, respectively.
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Aromatic Ring: The chloro and methyl substituents, along with the ester group, direct the regioselectivity of further electrophilic aromatic substitution reactions. The chloro group also provides a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in constructing more complex molecular architectures.[4][5][6]
Role in Pharmaceutical and Agrochemical Development
Methyl 5-chloro-2-methylbenzoate is a valuable building block in the synthesis of a range of biologically active molecules. Its structure is a component of compounds developed for applications in inflammation and central nervous system disorders.[7] In the agrochemical sector, it serves as a precursor for the development of novel pesticides and herbicides.[7]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[3][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
Methyl 5-chloro-2-methylbenzoate is a key chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these aspects, empowering scientists to leverage the potential of this versatile molecule.
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